N-(4-Hydroxyphenyl)Phthalimide
Overview
Description
Synthesis Analysis
The synthesis of N-(4-Hydroxyphenyl)phthalimide involves nucleophilic aromatic substitution reactions. One method includes the production of 4-hydroxy-5-nitrophthalimides from 4,5-dichloro phthalimide substituents using potassium nitrite. The compound serves as a key intermediate for producing poly(ether-imide-benzoxazole) and poly(ester-imide-benzoxazole), indicating its significance in polymer chemistry (Sundar & Mathias, 1994).
Molecular Structure Analysis
The molecular structure of N-(4-Hydroxyphenyl)phthalimide enables it to undergo various chemical transformations. Its structure has been utilized in creating polymers with high thermal and oxidative stability. The specific arrangement of the hydroxyphenyl and phthalimide groups facilitates the formation of polymers with distinct properties, such as thermotropic liquid crystalline copoly(amide–ester–imide) derived from it and amino acids (Li et al., 1995).
Chemical Reactions and Properties
N-(4-Hydroxyphenyl)phthalimide participates in various chemical reactions, including condensation and polymerization, to produce polymers with enhanced thermal stability. The compound's reactivity towards different chemical agents enables the synthesis of polymers with specific characteristics, such as thermooxidative stability and liquid crystalline behavior, highlighting its versatility in polymer science (Sundar & Mathias, 1994).
Physical Properties Analysis
The physical properties of N-(4-Hydroxyphenyl)phthalimide, such as its melting point and solubility, are critical in determining its applications in material science. The compound's ability to form thermally stable polymers with high weight retention at elevated temperatures is a testament to its robust physical properties. These properties are crucial in the development of materials for high-temperature applications (Kurita & Matsuda, 1983).
Chemical Properties Analysis
The chemical properties of N-(4-Hydroxyphenyl)phthalimide, such as its reactivity and stability, make it a valuable compound in the synthesis of polymers and materials with specific functionalities. Its role in producing polymers that exhibit thermooxidative stability and liquid crystalline behavior underlines its significance in advancing material science and engineering (Li et al., 1995).
Scientific Research Applications
1. Base-Catalyzed and Acid-Catalyzed Rearrangements
N-(Arylsulfonyloxy)phthalimides, including derivatives of N-(4-Hydroxyphenyl)Phthalimide, exhibit base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement. These chemical reactions are significant in synthesizing various organic compounds such as N,N′-diaryl ureas and amine salts, as well as a mixture of 4-aryl-1H-2,3-benzoxazin-1-ones and diarylsulfones (Fahmy et al., 1977).
2. Application in Radioiodination for Cancer Imaging
A novel phthalimide derivative, N-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phthalimide (HPZPHT), has been synthesized and radiolabeled with iodine-131. This derivative demonstrates high stability, solid tumor uptake, and promising potential as a tracer for cancer imaging and therapy (Motaleb et al., 2015).
3. Development of Thermooxidatively Stable Polymers
4-Hydroxy-5-nitrophthalimides, including N-(4-Hydroxyphenyl)Phthalimide derivatives, have been used to produce novel polymers like poly(ether-imide-benzoxazole) and poly(ester-imide-benzoxazole). These polymers exhibit high thermal stability and are useful in high-performance materials and engineering applications (Sundar & Mathias, 1994).
4. Modification of Resins
N-(hydroxyphenyl) phthalimides have been used to modify phenol-formaldehyde resins, resulting in new resins with potentially novel properties. These modified resins have potential applications in various industrial and technological fields (Al-Azzawi & Ali, 2007).
5. Synthesis of Polyimides
N-[4-(4-aminophenyloxy)phenyl]-4-aminophthalimide, a derivative of N-(4-Hydroxyphenyl)Phthalimide, has been synthesized and used to produce high molecular weight polyimides. These polyimides have enhanced thermal stability and glass transition temperatures, making them suitable for advanced material applications (Im & Jung, 2000).
Safety And Hazards
properties
IUPAC Name |
2-(4-hydroxyphenyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-8,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHOJUGXERSDJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291188 | |
Record name | N-(4-Hydroxyphenyl)Phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxyphenyl)Phthalimide | |
CAS RN |
7154-85-0 | |
Record name | 7154-85-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Hydroxyphenyl)Phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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